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Compound Name:
silanyloxy)-propan-1-ol

CAS No.: 265309-82-8

Cat. No.: B1449967

L J

In the landscape of modern organic synthesis, particularly within pharmaceutical development,
the precise manipulation of functional groups is paramount. Chiral molecules, which are non-
superimposable mirror images of each other, often exhibit profoundly different biological
activities. (R)-1,2-propanediol is a valuable C3 chiral building block, serving as a versatile
starting material for a multitude of complex target molecules.[1][2] However, its two hydroxyl
groups—one primary, one secondary—present a classic challenge of regioselectivity.

This guide focuses on a key derivative, (R)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol, a
molecule where the secondary alcohol is selectively protected by a tert-butyldimethylsilyl (TBS)
ether group. The TBS group is one of the most widely utilized silyl ethers in synthesis due to its
ideal balance of stability and ease of removal.[3] It is robust enough to withstand a wide array
of reaction conditions, yet can be cleaved selectively, often with fluoride-based reagents or
under specific acidic conditions.[3] By protecting the stereogenic secondary alcohol, this
compound liberates the primary alcohol for further synthetic transformations, making it a
powerful and strategic intermediate in the construction of chiral drugs and natural products.

Physicochemical and Spectroscopic Profile

The physical properties of (R)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol are crucial for its
handling, purification, and use in subsequent reactions. While extensive experimental data for
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this specific isomer is not broadly published, we can compile its known properties and provide
reliable estimations based on closely related structural analogs.

Core Physical Properties

A summary of the key physical and chemical identifiers for (R)-2-((tert-
butyldimethylsilyl)oxy)propan-1-ol is presented below.

Property Value Source(s)

(2R)-2-[tert-

IUPAC Name butyl(dimethyl)silylJoxypropan- [4]
1-ol

CAS Number 265309-82-8 [4]

Molecular Formula CoH220:Si [4]

Molecular Weight 190.35 g/mol [4]

Appearance Colorless Liquid (Predicted) N/A

- _ ~110 °C @ 6 mmHg

Boiling Point , [5]

(Estimated)

Densit ~0.892 g/mL @ 25 °C 5]
ensi
Y (Estimated)

Refractive Index (n2°/D) ~1.4350 (Estimated) [5]

Miscible with common organic
- solvents (e.g., CHz2Clz, THF,
Solubility Structural Inference
Ethyl Acetate, Hexanes). Low

solubility in water.

Note: Boiling point, density, and refractive index are estimated values based on the closely
related structural isomer 3-((tert-butyldimethylsilyl)oxy)-propanol and should be considered as
approximations.

Spectroscopic Signature for Structural Verification
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Confirming the structure and purity of (R)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol is essential.
The following are predicted spectroscopic characteristics based on established principles of
NMR and IR spectroscopy.

e 1H NMR (Proton Nuclear Magnetic Resonance): (CDCls, 400 MHz)

o 0 ~3.8-4.0 ppm (m, 1H): Methine proton (-CH(Me)OTBS). Its multiplicity will be a multiplet
due to coupling with both the methyl and methylene protons.

o 0 ~3.4-3.6 ppm (m, 2H): Methylene protons (-CH20H). These protons are diastereotopic
and will likely appear as a complex multiplet.

o 0 ~2.0 ppm (br s, 1H): Hydroxyl proton (-COH). This peak is often broad and its chemical
shift is variable depending on concentration and solvent. It will disappear upon a D20
shake.

o 0 ~1.15 ppm (d, 3H): Methyl protons (-CH(CH3)OTBS). This will be a doublet due to
coupling with the methine proton.

o 9 0.89 ppm (s, 9H):tert-Butyl protons on the silyl group (-SiC(CHs)3).
o 0 0.07 ppm (s, 6H): Dimethyl protons on the silyl group (-Si(CHs)z2).
e 13C NMR (Carbon Nuclear Magnetic Resonance): (CDClIs, 100 MHz)

o O ~70-72 ppm: Methine carbon (-CH(Me)OTBS).

o

0 ~65-67 ppm: Methylene carbon (-CH20H).

[e]

0 ~25.8 ppm: Methyl carbons of the tert-butyl group (-SiC(CHs)3).

o

0 ~22-24 ppm: Methyl carbon (-CH(CHs)OTBS).

[¢]

0 ~18.1 ppm: Quaternary carbon of the tert-butyl group (-SiC(CH3)3).

[¢]

0 ~ -4.5 ppm: Methyl carbons on the silicon atom (-Si(CH3)z2).

* IR (Infrared) Spectroscopy:
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o ~3350 cm~1 (broad): O-H stretching vibration of the primary alcohol.

o ~2850-2960 cm~1 (strong): C-H stretching of the alkyl and silyl methyl groups.
o ~1250 cm~1 (strong): Si-CHs deformation.

o ~1050-1100 cm~1 (strong): C-O stretching vibration.

o ~835 cm~1 (strong): Si-C stretching vibration.

Synthesis Protocol: A Study in Regioselectivity

The primary challenge in synthesizing (R)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol is
achieving regioselective protection of the secondary hydroxyl group over the more sterically
accessible and typically more reactive primary hydroxyl group. A direct, one-step silylation of
(R)-1,2-propanediol would overwhelmingly yield the 1-OTBS isomer.[6] Therefore, a multi-step,
strategic approach is required to ensure the desired outcome.

Recommended Synthetic Workflow: An Orthogonal
Protection Strategy

This protocol employs an orthogonal protecting group strategy, which is a cornerstone of
complex molecule synthesis. We first protect the primary alcohol with a bulky trityl (Tr) group,
which shows high selectivity for primary alcohols. The remaining secondary alcohol is then
protected with the desired TBS group. Finally, the trityl group is selectively removed under mild
acidic conditions that leave the more robust TBS ether intact.
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Step 1: Selective Tritylation of Primary Alcohol

GR)-l,Z-propanedioD

Trityl Chloride (TrCl)
Triethylamine (Et3N), DMAP
Dichloromethane (DCM)

GR)-1-(Trity|oxy)propan-2-oD

Step 2: Silylation of Secondary Alcohol

TBS Chloride (TBSCI)
Imidazole
Dimethylformamide (DMF)

Fully Protected Diol
(R)-2-(TBS-oxy)-1-(Trityloxy)propane

Step 3: Selective Deprotection of Trityl Group

80% Acetic Acid (ag.)
or p-TsOH in MeOH

@R)-Z-((tert-ButyldimethylsiIyI)oxy)propan-l-@

Click to download full resolution via product page

Synthetic workflow for (R)-2-(TBS-oxy)propan-1-ol.
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Detailed Experimental Protocol

Materials: (R)-1,2-propanediol, Trityl chloride (TrCl), Triethylamine (EtsN), 4-
(Dimethylamino)pyridine (DMAP), Dichloromethane (DCM), tert-Butyldimethylsilyl chloride
(TBSCI), Imidazole, Dimethylformamide (DMF), 80% aqueous Acetic Acid, Ethyl acetate,
Saturated aqueous NaHCOs, Brine, Anhydrous Na=SOa, Silica gel.

Step 1: Synthesis of (R)-1-(Trityloxy)propan-2-ol

e To a solution of (R)-1,2-propanediol (1.0 eq) in anhydrous DCM in a round-bottom flask
under an inert atmosphere (N2 or Ar), add EtsN (1.2 eq) and a catalytic amount of DMAP
(0.05 eq).

e Cool the solution to 0 °C in an ice bath.

e Add Trityl chloride (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains
below 5 °C.

 Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction
progress by Thin Layer Chromatography (TLC).

o Upon completion, quench the reaction with water. Separate the organic layer, and extract the
aqueous layer twice with DCM.

o Combine the organic layers, wash with brine, dry over anhydrous NazSOa4, filter, and
concentrate under reduced pressure.

» Purify the crude product by flash column chromatography on silica gel to yield the mono-
tritylated intermediate.

Step 2: Synthesis of (R)-1-(Trityloxy)-2-((tert-butyldimethylsilyl)oxy)propane

» Dissolve the product from Step 1 (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF under an
inert atmosphere.[7]

e Add TBSCI (1.2 eq) to the solution at room temperature.[3]

« Stir the reaction for 4-8 hours, monitoring by TLC until the starting material is consumed.
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» Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).

o Combine the organic extracts, wash extensively with water to remove DMF, then wash with
brine.

e Dry the organic layer over anhydrous Na2SOa, filter, and concentrate in vacuo to yield the
fully protected diol, which is often used without further purification.

Step 3: Synthesis of (R)-2-((tert-Butyldimethylsilyl)oxy)propan-1-ol

Dissolve the crude product from Step 2 in 80% aqueous acetic acid.

 Stir the mixture at room temperature for 2-4 hours. The lability of the trityl group in acid
allows for its selective removal.

» Monitor the reaction carefully by TLC to prevent any cleavage of the TBS group.

e Once the deprotection is complete, carefully neutralize the reaction by the slow addition of
saturated aqueous NaHCOs until effervescence ceases.

o Extract the product with ethyl acetate (3x).

o Combine the organic layers, wash with brine, dry over anhydrous Na=SOa, filter, and
concentrate under reduced pressure.

 Purify the final product by flash column chromatography to obtain pure (R)-2-((tert-
butyldimethylsilyl)oxy)propan-1-ol.

Application in Drug Development & Synthesis

The utility of (R)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol lies in its dual nature: a protected
chiral secondary alcohol and a free primary alcohol. This structure allows for a wide range of
selective transformations, making it a valuable intermediate in multi-step syntheses.

o Chiral Pool Synthesis: It serves as a ready-to-use chiral building block, where the
stereocenter is already set and protected.
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o Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde
(using reagents like Dess-Martin periodinane or PCC) or carboxylic acid without affecting the
TBS-protected secondary alcohol.

» Nucleophilic Substitution: The primary alcohol can be converted into a leaving group (e.g., a
tosylate or mesylate) to allow for substitution reactions, such as the introduction of nitrogen
or carbon nucleophiles.

o Orthogonal Deprotection: In a molecule with multiple protecting groups, the TBS group can
be selectively removed in the presence of other groups (like benzyl ethers), or other groups
can be removed while the TBS ether remains, allowing for precise, stepwise molecular
construction.[8]

Synthetic utility of (R)-2-(TBS-oxy)propan-1-ol.

Handling, Storage, and Safety

» Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective
equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin
and eyes.

o Storage: (R)-2-((tert-butyldimethylsilyl)oxy)propan-1-ol should be stored in a tightly sealed
container under an inert atmosphere (argon or nitrogen) to prevent hydrolysis from
atmospheric moisture. For long-term storage, refrigeration at 2-8 °C is recommended.

 Stability: Silyl ethers are sensitive to acidic conditions and fluoride ion sources (e.g., TBAF,
HF). Avoid contact with strong acids. The compound is generally stable to basic and
organometallic reagents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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